6-(2-Hydroxyethyl)nicotinonitrile
Overview
Description
“6-(2-Hydroxyethyl)nicotinonitrile” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that nicotinonitriles are a class of compounds that have been studied for their wide range of therapeutic activities3.
Synthesis Analysis
There is no specific information available on the synthesis of “6-(2-Hydroxyethyl)nicotinonitrile”. However, nicotinonitriles can be synthesized from corresponding pyridones4. Another method involves the reaction of a nitrile with a Grignard reagent5.Molecular Structure Analysis
The molecular structure of “6-(2-Hydroxyethyl)nicotinonitrile” is not explicitly mentioned in the search results. However, it is known that the molecule consists of a pyridine ring with a nitrile group attached6.Chemical Reactions Analysis
The specific chemical reactions involving “6-(2-Hydroxyethyl)nicotinonitrile” are not detailed in the search results. However, nitriles in general can undergo various reactions such as hydrolysis, reduction, and reaction with Grignard reagents5.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Hydroxyethyl)nicotinonitrile” are not explicitly mentioned in the search results. However, the molecular weight of a similar compound, 2-(2-Hydroxy-ethylamino)-nicotinonitrile, is given as 148.1658.Safety And Hazards
The safety and hazards of “6-(2-Hydroxyethyl)nicotinonitrile” are not detailed in the search results. However, safety data sheets for related compounds indicate that nitriles can be toxic and environmentally damaging9.
Future Directions
There is no specific information on the future directions of “6-(2-Hydroxyethyl)nicotinonitrile”. However, the development of new antimicrobial drugs using nicotinonitrile derivatives is a promising area of research10.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate for “6-(2-Hydroxyethyl)nicotinonitrile”. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
properties
IUPAC Name |
6-(2-hydroxyethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNGBPRSACNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethyl)nicotinonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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